4,6-Dibromo-2,1,3-benzothiadiazole
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Overview
Description
4,6-Dibromo-2,1,3-benzothiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. It is characterized by the presence of two bromine atoms at the 4 and 6 positions of the benzothiadiazole ring. This compound is of significant interest in the field of organic electronics due to its unique electronic properties, making it a valuable building block for the synthesis of various organic semiconductors.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dibromo-2,1,3-benzothiadiazole can be synthesized through the bromination of 2,1,3-benzothiadiazole. The reaction typically involves the use of bromine in the presence of hydrobromic acid. The process is carried out under controlled conditions to ensure the selective bromination at the 4 and 6 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts are typically used along with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzothiadiazoles can be formed.
Coupling Products: The products of cross-coupling reactions are often extended π-conjugated systems, which are useful in organic electronics.
Scientific Research Applications
4,6-Dibromo-2,1,3-benzothiadiazole is widely used in scientific research, particularly in the fields of organic electronics and materials science. Some of its applications include:
Organic Semiconductors: It serves as a building block for the synthesis of organic semiconductors used in light-emitting diodes (LEDs) and photovoltaic devices.
Conducting Polymers: It is used in the synthesis of conducting polymers that are employed in various electronic devices.
Photovoltaic Devices: The compound is a key intermediate in the production of materials for organic solar cells.
Mechanism of Action
The mechanism by which 4,6-Dibromo-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic properties. The presence of bromine atoms enhances the electron-withdrawing nature of the benzothiadiazole ring, which in turn affects the compound’s electron affinity and band gap. This makes it an effective acceptor unit in donor-acceptor type organic semiconductors, facilitating efficient charge transport and separation in electronic devices .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another dibromo derivative of benzothiadiazole, commonly used in similar applications.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: A fluorinated derivative that offers enhanced electron-withdrawing properties.
Benzo[c][1,2,5]thiadiazole: A related compound used in the synthesis of organic semiconductors.
Uniqueness
4,6-Dibromo-2,1,3-benzothiadiazole is unique due to its specific bromination pattern, which provides distinct electronic properties compared to other dibromo derivatives. This makes it particularly valuable in the design of materials with tailored electronic characteristics for specific applications in organic electronics.
Properties
Molecular Formula |
C6H2Br2N2S |
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Molecular Weight |
293.97 g/mol |
IUPAC Name |
4,6-dibromo-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H |
InChI Key |
LLKRMESEOPNWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NSN=C21)Br)Br |
Origin of Product |
United States |
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